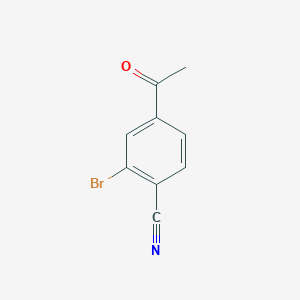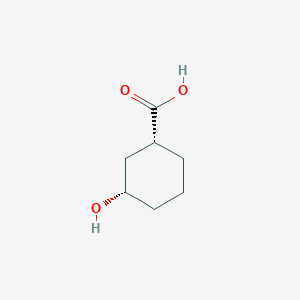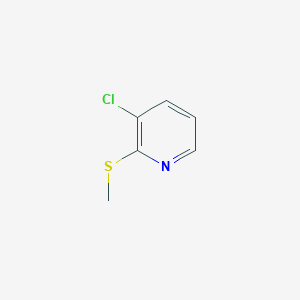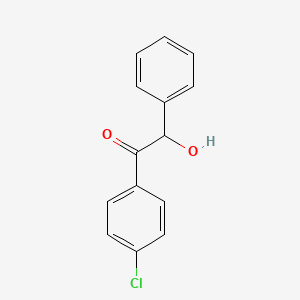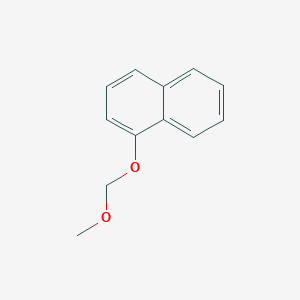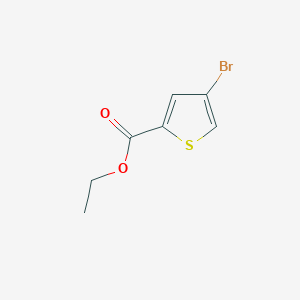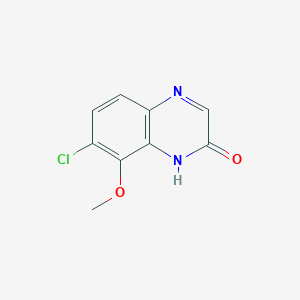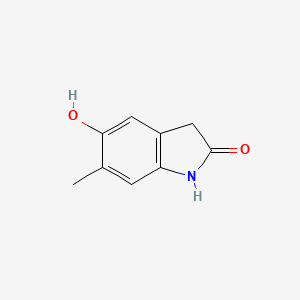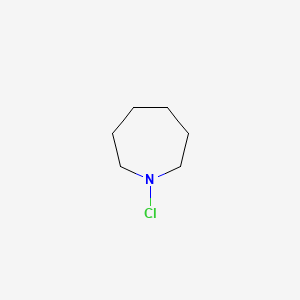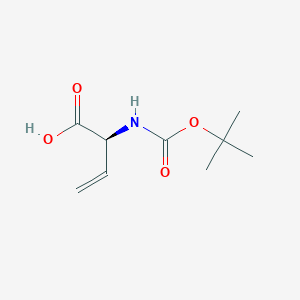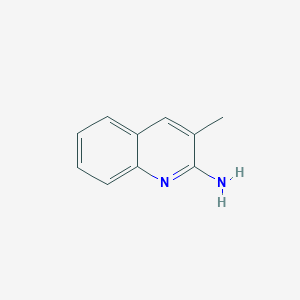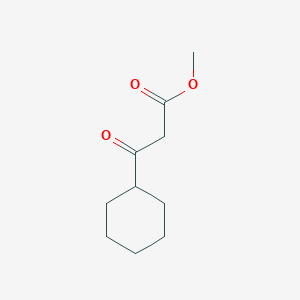![molecular formula C10H9NO B1600735 Spiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 604799-98-6](/img/structure/B1600735.png)
Spiro[cyclopropane-1,1'-isoindolin]-3'-one
Overview
Description
Spiro[cyclopropane-1,1’-isoindolin]-3’-one is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclopropane ring is fused to an isoindolinone moiety. This compound is part of a broader class of spirocyclic compounds, which are known for their significant applications in medicinal chemistry due to their ability to improve physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .
Mechanism of Action
Target of Action
Spiro[cyclopropane-1,1’-isoindolin]-3’-one is a type of spirooxindole, which are known to be important in drug design processes . They have been found to have bioactivity against cancer cells, microbes, and various types of diseases . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Mode of Action
Similar spirooxindole derivatives have been reported to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors .
Biochemical Pathways
Spirooxindoles, in general, have been found to play fundamental roles in biological processes .
Pharmacokinetics
The solubility of Spiro[cyclopropane-1,1’-isoindolin]-3’-one has been improved via complexation with different β-cyclodextrins (β-CDs), which significantly increased the water solubility of the compound (up to fourfold) . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thereby its bioavailability.
Result of Action
It is known that spirooxindoles exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Biochemical Analysis
Biochemical Properties
Spiro[cyclopropane-1,1’-isoindolin]-3’-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The interaction between Spiro[cyclopropane-1,1’-isoindolin]-3’-one and these enzymes is primarily inhibitory, reducing the production of pro-inflammatory mediators . Additionally, this compound has shown affinity for binding with certain protein kinases, influencing cell signaling pathways .
Cellular Effects
The effects of Spiro[cyclopropane-1,1’-isoindolin]-3’-one on various cell types and cellular processes are profound. In cancer cells, it has been found to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, Spiro[cyclopropane-1,1’-isoindolin]-3’-one influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites .
Molecular Mechanism
At the molecular level, Spiro[cyclopropane-1,1’-isoindolin]-3’-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cyclooxygenases and protein kinases, inhibiting their activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, Spiro[cyclopropane-1,1’-isoindolin]-3’-one can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[cyclopropane-1,1’-isoindolin]-3’-one have been observed to change over time. Initially, the compound exhibits strong inhibitory effects on enzyme activity and cell proliferation . Over extended periods, its stability may decrease, leading to degradation and reduced efficacy . Long-term studies have shown that Spiro[cyclopropane-1,1’-isoindolin]-3’-one can cause sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Spiro[cyclopropane-1,1’-isoindolin]-3’-one vary with different dosages in animal models. At low doses, it has been found to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau and toxic effects become more pronounced with increasing dosage .
Metabolic Pathways
Spiro[cyclopropane-1,1’-isoindolin]-3’-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced levels of ATP and other metabolites . Additionally, Spiro[cyclopropane-1,1’-isoindolin]-3’-one has been shown to influence the levels of reactive oxygen species, contributing to oxidative stress .
Transport and Distribution
Within cells and tissues, Spiro[cyclopropane-1,1’-isoindolin]-3’-one is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Binding proteins, including albumin, also play a role in its distribution by carrying the compound through the bloodstream . The localization and accumulation of Spiro[cyclopropane-1,1’-isoindolin]-3’-one can be influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of Spiro[cyclopropane-1,1’-isoindolin]-3’-one is critical for its activity and function. This compound has been found to localize primarily in the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation, direct Spiro[cyclopropane-1,1’-isoindolin]-3’-one to these specific compartments . Its localization within these organelles is essential for its role in modulating enzyme activity, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the reaction of indol-2-ones with pyridinium bromides in the presence of a base such as cesium carbonate . This reaction proceeds through a cyclopropanation process, where the cyclopropane ring is formed and fused to the isoindolinone structure. The reaction conditions often require heating to moderate temperatures to achieve good yields.
Industrial Production Methods
While specific industrial production methods for spiro[cyclopropane-1,1’-isoindolin]-3’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield spirocyclic compounds with additional oxygen functionalities, while reduction could lead to more saturated spirocyclic structures.
Scientific Research Applications
Spiro[cyclopropane-1,1’-isoindolin]-3’-one has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific physicochemical properties.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazol]-2-one: Known for its potential as an MDM2 inhibitor.
Spiro[indeno[1,2-b]quinoxaline-11’,4-pyrano[2,3-c]pyrazole]: Exhibits interesting biological activities and potential pharmaceutical applications.
Uniqueness
Spiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its ability to improve lipophilicity, aqueous solubility, and metabolic stability makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
spiro[2H-isoindole-3,1'-cyclopropane]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-7-3-1-2-4-8(7)10(11-9)5-6-10/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWBJZCKQBCSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453352 | |
| Record name | Spiro[cyclopropane-1,1'-isoindolin]-3'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604799-98-6 | |
| Record name | Spiro[cyclopropane-1,1′-[1H]isoindol]-3′(2′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604799-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclopropane-1,1'-isoindolin]-3'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


